tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2S/c1-10(2,3)14-9(13)8-6(4-11)7(12)5-15-8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPAKLPPDKCSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CS1)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of tert-Butyl Thiophene-2-carboxylate Derivatives
The synthesis begins with tert-butyl thiophene-2-carboxylate, which undergoes sequential bromination at the 4- and 3-positions. Electrophilic bromination at the 4-position is facilitated by the electron-withdrawing effect of the carboxylate group, directing bromine to the meta position. Subsequent radical bromination at the 3-methyl position introduces the bromomethyl group.
Key Steps:
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4-Position Bromination:
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3-Position Bromomethylation:
Optimized Industrial-Scale Protocols
Patent-Derived Method (WO2003045899A1)
This method emphasizes simultaneous bromination and ester hydrolysis, avoiding hazardous solvents like carbon tetrachloride:
Procedure:
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Step 1: Dissolve tert-butyl 2-methoxyimino-3-oxo butyrate (120 g, 0.597 mol) in ethyl acetate (300 mL) with acetyl bromide (72.5 g, 0.589 mol) and methanol (55 g, 1.77 mol) at 5–10°C.
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Step 2: Add bromine (96 g, 0.600 mol) in ethyl acetate dropwise at -10°C.
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Step 3: Quench with sodium dithionite, wash with brine, and isolate via pH adjustment (pH 0.4 with HCl).
Outcome:
Radical Bromomethylation (EP2888250B1)
This approach focuses on regioselective bromomethylation using NBS:
Procedure:
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Step 1: Suspend tert-butyl 4-bromothiophene-2-carboxylate in perchloroethylene with NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv).
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Step 2: Reflux at 80°C for 12 hours, followed by recrystallization from heptane.
Outcome:
Critical Reaction Parameters and Optimization
Temperature Control
Low temperatures (-15°C to +15°C) during electrophilic bromination suppress polybromination, while radical bromination requires elevated temperatures (80°C) to initiate radical chains.
Solvent Selection
Stoichiometric Ratios
Analytical Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Isomer Formation
The Z:E isomer ratio (93:7) is controlled by steric effects during crystallization. Polar protic solvents (e.g., methanol) favor Z-isomer precipitation.
Byproduct Formation
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Di-brominated Byproducts: Minimized using sub-stoichiometric Br₂ (1.0–1.35 equiv).
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Radical Termination Products: Suppressed by maintaining inert atmosphere (N₂ or Ar).
Industrial Scalability Considerations
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the bromomethyl group to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
a. Building Block for Thiophene Derivatives
This compound serves as a versatile building block in the synthesis of various thiophene derivatives. Thiophenes are essential components in organic electronics, particularly in the development of organic semiconductors. The bromine substituents on the thiophene ring facilitate further functionalization through cross-coupling reactions, such as Suzuki or Stille coupling, allowing the introduction of diverse functional groups .
b. Synthesis of Conjugated Polymers
Recent studies highlight the use of tert-butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate in the synthesis of regioregular conjugated polymers. These polymers exhibit enhanced charge transport properties, making them suitable for applications in organic photovoltaic devices and organic light-emitting diodes (OLEDs). The compound's ability to undergo polymerization reactions leads to materials with tailored electronic properties .
Materials Science
a. Organic Electronics
The compound is integral to developing organic electronic materials due to its electron-rich thiophene structure. It contributes to creating thin-film transistors (TFTs) and solar cells. The incorporation of this compound into polymer matrices has been shown to improve device performance by enhancing charge mobility and stability under operational conditions .
b. Coatings and Adhesives
Due to its chemical stability and ability to form strong intermolecular interactions, this compound is explored as a component in coatings and adhesives. Its incorporation can enhance adhesion properties and environmental resistance, making it valuable in industrial applications .
Medicinal Chemistry
a. Potential Anticancer Agents
Research indicates that derivatives of thiophene compounds have shown promising activity against various cancer cell lines. The brominated derivatives, including this compound, are being investigated for their potential as anticancer agents due to their ability to interact with biological targets and induce apoptosis in cancer cells .
b. Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems where controlled release is required. Its compatibility with various polymers makes it suitable for formulating nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting efficiency .
Data Tables
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for thiophene derivatives | Versatile functionalization |
| Materials Science | Organic electronics (TFTs, solar cells) | Improved charge mobility |
| Medicinal Chemistry | Potential anticancer agents | Induces apoptosis in cancer cells |
| Drug Delivery Systems | Controlled release formulations | Enhanced bioavailability |
Case Studies
-
Synthesis of Conjugated Polymers:
A study demonstrated that using this compound as a monomer resulted in polymers with high regioregularity and improved electronic properties suitable for photovoltaic applications . -
Anticancer Activity:
Research conducted on brominated thiophene derivatives showed significant cytotoxic effects against breast cancer cell lines, indicating the potential application of this compound in cancer therapy . -
Organic Electronics:
A project focused on developing thin-film transistors using this compound reported notable increases in charge carrier mobility compared to other thiophene derivatives, showcasing its effectiveness in organic electronics .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and the bromomethyl group act as reactive sites for nucleophilic substitution and coupling reactions. In biological systems, the compound’s activity is influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Key Observations :
- The target compound is moderately priced, reflecting its balanced utility in diverse synthetic pathways.
- Furo[2,3-b]pyridine-6-carboxylic acid’s high cost correlates with its structural complexity and niche applications in medicinal chemistry .
Spectroscopic Characterization
While direct NMR data for the target compound is unavailable, analogous tert-butyl esters (e.g., ’s indole derivative) exhibit characteristic 13C NMR signals for tert-butyl carbons at ~80–85 ppm and carbonyl carbons at ~165–170 ppm . Such data aids in confirming ester integrity during synthesis.
Biological Activity
tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. This compound features bromine substituents and a tert-butyl ester, which contribute to its reactivity and interactions with biological systems.
The chemical formula for this compound is , with a molecular weight of 356.07 g/mol. The compound's structure includes a five-membered thiophene ring, which is known for its electron-rich properties, making it a suitable candidate for various chemical reactions and biological interactions.
Biological Activity Overview
Research indicates that thiophene derivatives, including this compound, exhibit significant biological activities such as:
- Antimicrobial Activity : Compounds in the thiophene class have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine atoms enhances their interaction with microbial targets.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Thiophene derivatives have been explored for their ability to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Nucleophilic Substitution : The bromine atoms can be substituted by nucleophiles, leading to the formation of more biologically active derivatives.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
- Enzyme Inhibition : It may interact with enzymes involved in inflammatory pathways or cancer cell proliferation, thus modulating their activity.
Antimicrobial Studies
A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiophene derivatives found that this compound significantly inhibited the growth of resistant bacterial strains, indicating its potential as a lead compound for new antibiotics.
- Case Study on Anti-inflammatory Effects : Research involving murine models demonstrated that treatment with this compound led to a marked reduction in inflammation markers following induced arthritis, highlighting its promise in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate, and what analytical methods validate its purity?
- Methodology : The synthesis typically involves bromination of a thiophene precursor, followed by esterification with tert-butyl groups. For example, bromomethylation at the 3-position of the thiophene ring can be achieved using N-bromosuccinimide (NBS) under radical initiation. The tert-butyl ester is introduced via acid-catalyzed esterification with tert-butanol .
- Validation : Purity is confirmed via HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR at δ 1.4–1.5 ppm for the tert-butyl group). Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 346.0767 (CHBrOS) .
Q. How do the bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The 4-bromo and 3-(bromomethyl) groups serve as electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the 4-bromo substituent reacts selectively with arylboronic acids in the presence of Pd(PPh) and NaCO in THF/HO (80°C, 12h), while the bromomethyl group can undergo nucleophilic substitution with amines or thiols .
Q. What safety precautions are critical when handling this compound due to its brominated structure?
- Methodology : Use fume hoods to avoid inhalation of brominated vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store at 2–8°C in amber vials to minimize light-induced decomposition. Spills should be neutralized with sodium bicarbonate and collected in halogen-resistant containers .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on the bromomethyl group?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, showing higher electrophilicity at the bromomethyl carbon (partial charge ~+0.45). This aligns with experimental observations of SN2 reactions with amines, yielding substituted thiophene derivatives .
Q. What strategies optimize the stability of this compound during long-term storage for multi-step synthesis?
- Methodology : Stability studies under varying conditions (pH, temperature, humidity) reveal degradation via ester hydrolysis (t = 30 days at pH 7.4, 25°C). Lyophilization or storage under inert gas (Ar) reduces hydrolysis rates. Addition of radical scavengers (e.g., BHT) mitigates bromine loss via homolytic cleavage .
Q. How does the steric bulk of the tert-butyl group affect crystallization and X-ray structure determination?
- Methodology : Slow evaporation from hexane/ethyl acetate (1:1) yields single crystals suitable for X-ray diffraction. The tert-butyl group introduces disorder in the crystal lattice, requiring refinement using SHELXL with anisotropic displacement parameters. Data collection at 100 K minimizes thermal motion artifacts .
Q. What are the challenges in synthesizing enantiomerically pure derivatives from this compound?
- Methodology : The planar thiophene ring lacks chiral centers, but bromomethyl substitution allows for asymmetric functionalization. Chiral catalysts (e.g., (R)-BINAP/Pd) enable enantioselective Suzuki couplings at the 4-bromo position, achieving up to 85% ee. HPLC with chiral stationary phases (e.g., Chiralpak AD-H) validates enantiopurity .
Data Contradictions and Resolution
- Contradiction : Some studies report conflicting yields (40–70%) for bromomethylation steps.
- Contradiction : Conflicting reports on hydrolysis rates of the tert-butyl ester under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
